REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2=O)=[CH:5][C:4]=1[CH3:13].[C:14](P(=O)(OCC)OCC)#[N:15].[C-]#N.[Li+].[Cl-].[Na+].B(F)(F)F.CCOCC>C1COCC1.O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6](=[CH:5][C:4]=1[CH3:13])[CH2:7][CH:8]=[C:9]2[C:14]#[N:15] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2CCC(C2=C1)=O)C
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Li+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.182 mol
|
Type
|
reactant
|
Smiles
|
C(#N)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Li+]
|
Name
|
aqueous solution
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
where it was stirred for about 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
heating at 45° C.
|
Type
|
CUSTOM
|
Details
|
was continued for about an additional eight hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
it was extracted with two 300 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were then washed with three portions of an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene
|
Type
|
CONCENTRATION
|
Details
|
again concentrated under reduced pressure to a residue
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ambient temperature for about six hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated
|
Type
|
CUSTOM
|
Details
|
yielding a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel using mixtures of hexane and diethyl ether as an eluant
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CCC2=CC1C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |